3-Bromo-2-methoxybenzaldehyde
Overview
Description
3-Bromo-2-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a methoxy group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It is known that benzylic halides, such as 3-bromo-2-methoxybenzaldehyde, typically react via an sn1 or sn2 pathway . The targets are likely to be molecules that can undergo nucleophilic substitution or free radical reactions at the benzylic position .
Mode of Action
this compound interacts with its targets through nucleophilic substitution or free radical reactions at the benzylic position . In these reactions, a nucleophile or free radical attacks the electrophilic carbon in the benzylic position, leading to the substitution of the bromine atom .
Biochemical Pathways
Given its reactivity, it can be inferred that it may be involved in various organic synthesis reactions, particularly those involving substitutions at the benzylic position .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.98 , suggesting that it may have good bioavailability.
Result of Action
Based on its chemical reactivity, it can be inferred that it may cause changes in the structure of target molecules through nucleophilic substitution or free radical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles or free radicals in the environment can affect its reactivity . Additionally, factors such as pH, temperature, and the presence of catalysts can also influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that brominated aromatic compounds can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that aromatic compounds can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism
Molecular Mechanism
It is known that brominated aromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxybenzaldehyde typically involves the bromination of 2-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution at the third position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products:
Nitration: 3-Nitro-2-methoxybenzaldehyde.
Reduction: 3-Bromo-2-methoxybenzyl alcohol.
Oxidation: 3-Bromo-2-methoxybenzoic acid
Scientific Research Applications
3-Bromo-2-methoxybenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: As a building block for the synthesis of polymers and other advanced materials
Comparison with Similar Compounds
- 2-Bromo-4-methoxybenzaldehyde
- 3-Bromo-2-hydroxybenzaldehyde
- 3-Bromo-2-methoxybenzonitrile
Comparison: 3-Bromo-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. For example, the presence of the methoxy group at the second position makes it more reactive towards electrophilic substitution compared to 2-Bromo-4-methoxybenzaldehyde .
Properties
IUPAC Name |
3-bromo-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPZQAPHXPVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453873 | |
Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88275-87-0 | |
Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88275-87-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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